Oleuropein aglycone

Descripción general

Descripción

La aglicona de oleuropeína es el principal componente fenólico del aceite de oliva virgen extra. Se deriva de la deglucosilación de la oleuropeína, que existe en las hojas y los frutos de hueso de Olea europaea durante el período de maduración . La aglicona de oleuropeína está ganando popularidad debido a sus diversos efectos farmacológicos, que incluyen propiedades anti-Alzheimer, anti-cáncer de mama, anti-inflamatorias, anti-hiperglucémicas, antioxidantes y reductoras de lípidos .

Métodos De Preparación

La aglicona de oleuropeína se puede obtener mediante tres métodos de hidrólisis primarios: hidrólisis enzimática, hidrólisis ácida e hidrólisis acetal . La hidrólisis enzimática se puede lograr con enzimas tanto exógenas como endógenas . Los métodos de producción industrial incluyen el uso de procesos de membrana integrados, que combinan un biorreactor de membrana y un sistema de emulsión de membrana para producir un compuesto fito terapéutico purificado no disponible comercialmente . Este método logra una conversión del 93% del sustrato (oleuropeína) y permite la extracción del compuesto con una eficiencia del 90% en condiciones sostenibles .

Análisis De Reacciones Químicas

La aglicona de oleuropeína experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la hidrólisis enzimática, la hidrólisis ácida y la hidrólisis acetal . Los principales productos formados a partir de estas reacciones incluyen la aglicona de oleuropeína descarboximetil, que tiene unidades aromáticas dihidroxiladas idénticas en su estructura .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Oleuropein aglycone has demonstrated promising neuroprotective properties, particularly in relation to neurodegenerative diseases such as Parkinson's disease. Research indicates that OleA stabilizes monomeric α-synuclein, a protein implicated in Parkinson's pathology. By preventing the aggregation of this protein into toxic forms, OleA may hinder the progression of neurodegenerative processes. In vitro studies have shown that OleA reduces cytotoxicity associated with α-synuclein aggregates by inhibiting their binding to cell membranes and mitigating oxidative damage to neurons .

Anti-Inflammatory Properties

The anti-inflammatory effects of this compound have been extensively studied. In various experimental models, OleA has exhibited the ability to reduce inflammation markers and oxidative stress in cells. For instance, studies involving human umbilical vein endothelial cells (HUVEC) and THP-1 monocytes revealed that treatment with OleA significantly decreased inflammatory responses induced by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases and conditions characterized by chronic inflammation.

Antimicrobial Activity

This compound also possesses notable antimicrobial properties. It has been shown to exhibit activity against a range of pathogens, including bacteria and viruses. For example, OleA has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for developing natural antimicrobial agents . Its ability to disrupt microbial membranes contributes to its efficacy as an antimicrobial compound.

Cancer Treatment Potential

In cancer research, this compound is being investigated for its chemopreventive properties. Studies suggest that OleA can inhibit the proliferation of various cancer cell lines and induce apoptosis in malignant cells. For instance, research indicates that OleA affects multiple signaling pathways involved in cancer cell survival and proliferation, making it a potential adjunct therapy in cancer treatment . Additionally, its ability to reverse multidrug resistance in cancer cells enhances its therapeutic potential .

Protective Role Against Environmental Toxins

Recent studies have highlighted the protective effects of this compound against environmental toxins such as pesticides. Research shows that pre-treatment with OleA can safeguard cells from the damaging effects of pesticides like oxadiazon and imidacloprid by maintaining mitochondrial function and metabolic activity. This suggests that OleA could be utilized in formulations aimed at mitigating the toxic effects of environmental pollutants .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción de la aglicona de oleuropeína implica su capacidad para interrumpir los fibrilos de amiloide β, que están asociados con la enfermedad de Alzheimer . Se dirige a un motivo clave en el péptido amiloide β, causando inestabilidad estructural y una eficaz disagregación de los fibrilos . Esta interrupción reduce la citotoxicidad y la inflamación, proporcionando efectos neuroprotectores .

Comparación Con Compuestos Similares

La aglicona de oleuropeína es única debido a sus diversos efectos farmacológicos y su capacidad para interrumpir los fibrilos de amiloide β . Los compuestos similares incluyen el hidroxitirosol y la aglicona de oleuropeína descarboximetil . El hidroxitirosol es otro compuesto fenólico que se encuentra en el aceite de oliva, conocido por sus propiedades antioxidantes y antiinflamatorias . La aglicona de oleuropeína descarboximetil comparte similitudes estructurales con la aglicona de oleuropeína, pero difiere en su grupo metoxocarbonilo en el anillo dihidropirano .

Actividad Biológica

Oleuropein aglycone (OLE) is a phenolic compound predominantly found in olive oil and olive leaves. It has garnered significant attention due to its diverse biological activities, particularly in the fields of cancer research, neuroprotection, and metabolic disorders. This article explores the biological activity of this compound, supported by various studies and findings.

OLE is derived from oleuropein through hydrolytic processes. The primary methods for obtaining OLE include:

- Enzymatic Hydrolysis : Utilizes enzymes like β-glucosidase to convert oleuropein into its aglycone form.

- Acid Hydrolysis : Involves the use of acids to facilitate the hydrolysis process.

- Acetal Hydrolysis : A less common method that also yields OLE.

Each method has its advantages and can influence the purity and yield of the final product .

Pharmacological Activities

OLE exhibits a wide range of pharmacological effects, which can be categorized as follows:

Case Studies

- Breast Cancer Treatment

-

Alzheimer’s Disease

- Research involving a mouse model indicated that OLE administration led to improved cognitive performance and reduced amyloid beta plaque deposition. This effect was attributed to the activation of autophagy via the AMPK/mTOR pathway, suggesting a mechanism for neuroprotection against Alzheimer's disease .

- Amyloid Fibril Disruption

The biological activities of this compound are mediated through various molecular pathways:

- Autophagy Activation : OLE triggers autophagy via the Ca²⁺-CAMKKβ–AMPK axis, leading to enhanced clearance of aggregated proteins .

- Inhibition of mTOR Pathway : By inhibiting mTOR, OLE promotes cellular homeostasis and reduces inflammation .

- Antioxidant Defense : OLE enhances the expression of antioxidant enzymes, contributing to its protective effects against oxidative stress .

Propiedades

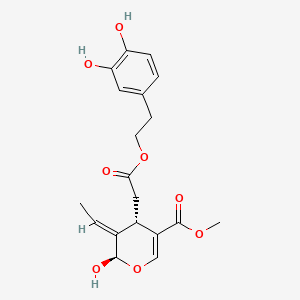

IUPAC Name |

methyl (4S,5E,6R)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-hydroxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O8/c1-3-12-13(14(18(23)25-2)10-27-19(12)24)9-17(22)26-7-6-11-4-5-15(20)16(21)8-11/h3-5,8,10,13,19-21,24H,6-7,9H2,1-2H3/b12-3+/t13-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWKXNFEOZXNLX-BBHIFXBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953711 | |

| Record name | Oleuropein aglycon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31773-95-2 | |

| Record name | Oleuropein aglycon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31773-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleuropein aglycone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031773952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleuropein aglycon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.